1-Amino-3-methylbutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

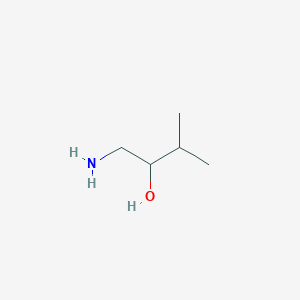

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUPIHBUKDNZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625111 | |

| Record name | 1-Amino-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17687-58-0 | |

| Record name | 1-Amino-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Amino-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Amino-3-methylbutan-2-ol (CAS No: 17687-58-0), a chiral amino alcohol with significant potential in synthetic organic chemistry and drug development. This document collates available data on its physicochemical characteristics, spectral properties, and potential synthetic routes. Due to the limited availability of specific experimental data for this compound, information from its close structural isomer, (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol), is included for comparative purposes where noted. This guide also outlines general experimental protocols for the synthesis and analysis of such compounds and discusses the broader role of chiral amino alcohols in pharmaceutical research.

Core Chemical Properties

This compound is a chiral amino alcohol. Its structure, featuring both an amine and a hydroxyl group, makes it a valuable building block in the synthesis of more complex chiral molecules.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molecular Weight | 103.16 g/mol | [3][4] |

| CAS Number | 17687-58-0 | [3] |

| Appearance | Liquid | |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Boiling Point | 186.8 ± 13.0 °C at 760 mmHg | [3] |

| Flash Point | 66.8 ± 19.8 °C | [3] |

| Purity | Typically ≥95% | [4] |

| InChI Key | KYUPIHBUKDNZKE-UHFFFAOYSA-N | [4] |

Spectral Data

| Spectrum | Key Features (for (S)-(+)-2-Amino-3-methyl-1-butanol) | Source(s) |

| ¹H NMR | Spectral data available, but specific shifts require access to spectral databases. | [5] |

| ¹³C NMR | Spectral data available, but specific shifts require access to spectral databases. | [5] |

| FTIR | A transmission IR spectrum is available for this compound. | [6] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 103. Key Fragments: m/z 74, 56, 44, 30. | [7] |

Note: It is crucial for researchers to obtain and verify spectral data for this compound specifically for their application.

Synthesis and Experimental Protocols

The synthesis of chiral amino alcohols like this compound can be achieved through various methods, most notably the reduction of the corresponding α-amino ketone or the reductive amination of an α-hydroxy ketone.[1][2]

Proposed Synthetic Workflow

A plausible and widely used method for the synthesis of 1,2-amino alcohols is the asymmetric reduction of an α-amino ketone. This approach is favored for its potential to establish the desired stereochemistry with high selectivity.[8]

References

- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 3. 1-Amino-3-methyl-2-butanol | CAS#:17687-58-0 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]

- 8. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structure and Stereochemistry of 1-Amino-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-methylbutan-2-ol, a chiral amino alcohol, possesses a molecular structure with two stereocenters, giving rise to four possible stereoisomers. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of these isomers. Detailed experimental protocols for the diastereoselective synthesis and chiral separation of this compound stereoisomers are presented, alongside a comparative analysis of their known physical properties. This document aims to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the use of these chiral building blocks in the design and synthesis of complex molecules.

Introduction

Chiral amino alcohols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral catalysts. The specific stereochemistry of these compounds is often critical to their biological function and therapeutic efficacy. This compound (C5H13NO) is a valuable chiral building block featuring two adjacent stereocenters at the C2 and C3 positions.[1] The presence of these two chiral centers results in the existence of two pairs of enantiomers: the syn (or erythro) diastereomers, (2R,3R)- and (2S,3S)-1-amino-3-methylbutan-2-ol, and the anti (or threo) diastereomers, (2R,3S)- and (2S,3R)-1-amino-3-methylbutan-2-ol. The distinct spatial arrangement of the amino and hydroxyl groups in these isomers can profoundly influence their reactivity and interaction with biological targets. This guide provides a detailed examination of the structural and stereochemical aspects of this compound, offering a foundation for its application in scientific research and development.

Structure and Stereochemistry

The fundamental structure of this compound consists of a four-carbon butane backbone with an amino group (-NH2) at position 1, a hydroxyl group (-OH) at position 2, and a methyl group at position 3. The IUPAC name for the racemic mixture is this compound.[1] The stereochemical diversity of this molecule is illustrated by its four stereoisomers, which can be visualized using Fischer projections and 3D models.

Stereoisomers of this compound

The four stereoisomers of this compound are:

-

(2S,3R)-1-amino-3-methylbutan-2-ol (anti)

-

(2R,3S)-1-amino-3-methylbutan-2-ol (anti)

-

(2S,3S)-1-amino-3-methylbutan-2-ol (syn)

-

(2R,3R)-1-amino-3-methylbutan-2-ol (syn)

The syn and anti nomenclature describes the relative configuration of the substituents on the C2-C3 bond. In the syn isomers, the amino and methyl groups are on the same side when viewed in a Fischer projection, while in the anti isomers, they are on opposite sides.

Physicochemical Properties

The physical and chemical properties of the stereoisomers of this compound can differ, particularly their optical activity. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they rotate plane-polarized light to an equal extent but in opposite directions. Diastereomers, on the other hand, have distinct physical properties.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (2R,3R)-1-amino-3-methylbutan-2-ol | Other Stereoisomers |

| Molecular Formula | C5H13NO | C5H13NO[2] | C5H13NO |

| Molecular Weight | 103.16 g/mol [1] | 103.16 g/mol [2] | 103.16 g/mol |

| Boiling Point | 186.8 ± 13.0 °C at 760 mmHg[1] | Data not available | Data not available |

| Density | 0.9 ± 0.1 g/cm³[1] | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

Experimental Protocols

Diastereoselective Synthesis of syn- and anti-1-Amino-3-methylbutan-2-ol

The stereoselective synthesis of vicinal amino alcohols is a well-established field in organic chemistry.[3] A common strategy involves the reduction of α-amino ketones. For the synthesis of the diastereomers of this compound, a suitable starting material would be 1-amino-3-methylbutan-2-one.[4] The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.

Protocol for Diastereoselective Reduction of 1-Amino-3-methylbutan-2-one:

-

Preparation of the N-protected α-amino ketone: To avoid side reactions, the amino group of 1-amino-3-methylbutan-2-one is typically protected with a suitable protecting group, such as a carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) group.

-

Diastereoselective Reduction:

-

For syn-diastereomers: Reduction of the N-protected α-amino ketone with a non-chelating reducing agent, such as sodium borohydride (NaBH4), in a protic solvent like methanol or ethanol, generally favors the formation of the syn-diastereomer. This is often rationalized by the Felkin-Anh model of stereochemical control.

-

For anti-diastereomers: Reduction with a chelating reducing agent, such as zinc borohydride (Zn(BH4)2), in an aprotic solvent like diethyl ether or tetrahydrofuran (THF), typically leads to the preferential formation of the anti-diastereomer. The chelation of the protecting group and the ketone oxygen by the zinc ion directs the hydride attack from the less hindered face.

-

-

Deprotection: Following the reduction, the protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc) to yield the desired diastereomer of this compound.

-

Purification: The resulting diastereomeric mixture can be purified by column chromatography on silica gel.

References

- 1. 1-Amino-3-methyl-2-butanol | CAS#:17687-58-0 | Chemsrc [chemsrc.com]

- 2. (2R,3R)-3-amino-2-methylbutan-1-ol | C5H13NO | CID 93514683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Synthesis of 1-Amino-3-methylbutan-2-ol from Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-amino-3-methylbutan-2-ol, commonly known as valinol, from the amino acid valine. Valinol, a chiral amino alcohol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals due to its utility as a chiral auxiliary and intermediate.[1][2] This document details the prevalent synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Introduction

This compound is a chiral organic compound derived from the essential amino acid valine. The stereochemistry of the starting valine enantiomer (L- or D-valine) dictates the stereochemistry of the resulting valinol, yielding (S)-1-amino-3-methylbutan-2-ol (L-valinol) or (R)-1-amino-3-methylbutan-2-ol (D-valinol), respectively.[1][2] The primary route for this transformation is the reduction of the carboxylic acid functional group of valine.

Synthetic Methodologies

The conversion of valine to valinol is most commonly achieved through reduction of the carboxylic acid moiety. Several reducing agents have been effectively employed for this purpose, with the choice of reagent often depending on factors such as cost, safety, and functional group tolerance. The most prominent methods include:

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and widely used reducing agent capable of directly reducing carboxylic acids to primary alcohols.[3][4][5]

-

Sodium Borohydride and Iodine (NaBH₄/I₂) System: A safer and more cost-effective alternative to LiAlH₄. This system in situ generates borane (BH₃), which is the active reducing species.

-

Borane-Methyl Sulfide (BMS) Complex: A commercially available and stable source of borane that offers high selectivity for the reduction of carboxylic acids.[5]

The general chemical transformation is depicted in the following reaction pathway:

References

In-Depth Technical Guide to the Physical Properties of 1-Amino-3-methylbutan-2-ol (CAS Number: 17687-58-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-methylbutan-2-ol, identified by the CAS number 17687-58-0, is an amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a primary amine and a secondary alcohol, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and chiral ligands. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known physical properties of this compound, including detailed experimental methodologies and a summary of quantitative data.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure, which features a five-carbon backbone with a primary amino group and a hydroxyl group. These polar functional groups allow for hydrogen bonding, which significantly influences its boiling point and solubility.

Quantitative Physical Properties

A summary of the key physical properties for this compound is presented in the table below. It is important to note that some of the cited values are predicted or have a degree of uncertainty.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 103.16 g/mol | --INVALID-LINK-- |

| Boiling Point | 186.8 ± 13.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Density | 0.9 ± 0.1 g/cm³ | --INVALID-LINK--[1] |

| Melting Point | Not available | |

| pKa (Predicted) | 12.78 ± 0.35 | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK--[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. Therefore, this section outlines general, well-established methodologies that are appropriate for the characterization of this and similar liquid amino alcohols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and steadily.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

-

The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature. For a qualitative and semi-quantitative assessment of solubility, a simple dissolution test is performed.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Sample of this compound

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is placed in a test tube.

-

A small, known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or a stirring rod for a set period.

-

The mixture is visually inspected to determine if the solute has completely dissolved.

-

If the solute dissolves, further increments of the solute can be added until saturation is reached to obtain a more quantitative measure.

-

Observations are recorded as soluble, partially soluble, or insoluble for each solvent.

Based on its structure, this compound is expected to be moderately soluble in water due to the presence of the polar amino and hydroxyl groups capable of hydrogen bonding. It is also anticipated to be soluble in polar organic solvents like ethanol and methanol.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 1-Amino-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Amino-3-methylbutan-2-ol, a chiral amino alcohol with applications in organic synthesis and as a building block for more complex molecules.

Core Compound Data

This compound is an organic compound containing both an amino and a hydroxyl functional group. Its structure, which includes an isopropyl group, leads to specific physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 17687-58-0 |

Synthesis Protocols

The synthesis of chiral amino alcohols such as this compound is commonly achieved through the reduction of the corresponding amino acid. The following protocol is a well-established method for the synthesis of the isomeric compound L-Valinol from L-Valine using lithium aluminum hydride (LiAlH₄), a procedure adaptable for the synthesis of this compound from the appropriate starting materials.[2][3][4]

Experimental Protocol: Reduction of an Amino Acid

Materials:

-

L-Valine (or corresponding amino acid)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

Under an inert nitrogen atmosphere, a suspension of lithium aluminum hydride (1.26 mol) in anhydrous THF (1200 mL) is prepared in a flame-dried, 3-L, three-necked flask equipped with a mechanical stirrer and a condenser.[4]

-

The mixture is cooled to 10°C using an ice bath. L-Valine (0.85 mol) is added in portions over a 30-minute period, controlling the rate of addition to manage the vigorous evolution of hydrogen gas.[4]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature, followed by refluxing for 16 hours.[4]

-

The reaction mixture is then cooled again to 10°C and diluted with diethyl ether (1000 mL).[4]

-

The reaction is carefully quenched by the sequential dropwise addition of water (47 mL), followed by 15% aqueous NaOH (47 mL), and finally water (141 mL).[4]

-

The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration.[4]

-

The filter cake is washed with diethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4]

-

The crude product is purified by vacuum distillation to yield the final amino alcohol.[4]

Analytical Protocols

Accurate characterization of this compound is crucial for its use in further synthetic applications. The primary methods for its analysis are Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol, developed for the analysis of the isomeric D-Valinol, is applicable for the structural characterization of this compound.[1]

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[1]

| Parameter | ¹H NMR | ¹³C NMR |

| Instrument | 400 MHz or higher NMR spectrometer | 400 MHz or higher NMR spectrometer |

| Spectral Width | ~12 ppm | ~220 ppm |

| Number of Scans | 16-32 | 1024 or more |

| Referencing | Residual CDCl₃ at 7.26 ppm | CDCl₃ at 77.16 ppm |

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino alcohols, derivatization is required prior to GC-MS analysis to increase volatility. A common method involves silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Experimental Protocol: Derivatization and Analysis

Derivatization:

-

A known quantity of the amino alcohol sample is dried completely, for example, from a solution in 0.1 N HCl.

-

Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile.

-

Heat the mixture at 100 °C for 4 hours in a sealed vial.

-

After cooling, the sample can be neutralized if necessary before injection.

GC-MS Parameters:

| Parameter | Value |

| GC Column | SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) or similar |

| Injection Mode | Splitless or split (e.g., 1:10) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Hold at 40°C for 0.5 min, ramp to 210°C at 15°C/min, then to 320°C at 35°C/min |

| MS Interface Temp. | 300 °C |

| Ion Source Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Logical Relationships

The following diagram illustrates the relationship between the compound's identity, its properties, and the methods used for its synthesis and analysis.

Caption: Logical workflow for this compound.

References

Spectroscopic Profile of 1-Amino-3-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-3-methylbutan-2-ol (CAS No. 17687-58-0), a key chiral building block in synthetic organic chemistry and drug discovery. This document presents available experimental Infrared (IR) spectroscopy data and predicted Nuclear Magnetic Resonance (NMR) data to facilitate its identification and characterization. Detailed, generalized experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. Due to the limited availability of public experimental NMR spectra for this specific compound, predicted NMR data is provided. The experimental IR data has been sourced from publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are presented below. These predictions are generated using advanced computational algorithms and can serve as a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | m | 1H | CH-OH (C2) |

| ~2.70 | dd | 1H | CH₂-NH₂ (C1) |

| ~2.45 | dd | 1H | CH₂-NH₂ (C1) |

| ~1.75 | m | 1H | CH-(CH₃)₂ (C3) |

| ~1.60 (broad s) | 3H | NH₂, OH | |

| ~0.92 | d | 3H | CH₃ |

| ~0.88 | d | 3H | CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift models.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~75.0 | CH-OH (C2) |

| ~47.0 | CH₂-NH₂ (C1) |

| ~32.5 | CH-(CH₃)₂ (C3) |

| ~19.0 | CH₃ |

| ~18.0 | CH₃ |

Solvent: CDCl₃. Predictions are based on standard chemical shift models.

Infrared (IR) Spectroscopy

The following table presents the key absorption bands from the experimental Fourier-Transform Infrared (FTIR) spectrum of this compound.

Table 3: Experimental FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Strong, Broad | O-H and N-H stretching |

| 2960-2870 | Strong | C-H stretching (alkane) |

| 1590 | Medium | N-H bending (scissoring) |

| 1470 | Medium | C-H bending |

| 1080 | Strong | C-O stretching |

| 850 | Medium | N-H wagging |

Sample preparation: Neat (liquid film).

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for acquiring NMR and IR spectra of amino alcohols like this compound. These protocols are intended to serve as a standard operating procedure for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set appropriate parameters, such as a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width of ~240 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Assign the peaks to the corresponding atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies to confirm the presence of O-H, N-H, C-H, and C-O bonds.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Discovery and Evolution of Chiral Amino Alcohols: A Technical Guide for Researchers

Abstract

Chiral amino alcohols are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, and as highly effective chiral auxiliaries and ligands in asymmetric catalysis. Their history is deeply intertwined with the very origins of stereochemistry and has evolved from the isolation of natural products to the development of highly sophisticated and efficient asymmetric synthetic methodologies. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of chiral amino alcohols. It details seminal discoveries, presents classical and modern synthetic protocols with comparative quantitative data, and visualizes key concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atom bearing the hydroxyl group or the amino group, or both, is a stereocenter, the molecule is chiral. These chiral amino alcohols, particularly vicinal (1,2-amino alcohols) and 1,3-amino alcohols, are of immense importance in the chemical and pharmaceutical industries. Their unique bifunctional nature allows them to form key hydrogen bonds and coordinate with metal centers, making them privileged structures in medicinal chemistry and versatile ligands in asymmetric catalysis. Many blockbuster drugs, such as the anti-HIV protease inhibitors and various cardiovascular medications, incorporate a chiral amino alcohol moiety, underscoring their therapeutic significance. This guide traces the journey of these remarkable molecules from their initial discovery in natural sources to the cutting-edge synthetic methods employed today.

Foundational Discoveries and Early History

The story of chiral amino alcohols begins long before their formal classification, rooted in the study of natural products and the fundamental principles of stereochemistry.

The Dawn of Chirality: Pasteur's Foundational Work

The concept of chirality, the property of non-superimposable mirror images, was first elucidated by the pioneering work of Louis Pasteur in 1848.[1] While studying the salts of tartaric acid, a byproduct of wine fermentation, Pasteur meticulously separated two different types of crystals that were mirror images of each other.[2] He demonstrated that solutions of these separated crystals rotated plane-polarized light in opposite directions, one being dextrorotatory and the other levorotatory.[2] This seminal discovery laid the groundwork for stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. Pasteur also introduced the first method of chiral resolution: the manual separation of enantiomeric crystals.[3] Later, in 1853, he developed a more practical chemical method by reacting a racemic mixture with a single enantiomer of a different chiral compound to form diastereomers, which, having different physical properties, could be separated by crystallization.[4] This principle of forming diastereomeric salts remains a cornerstone of classical resolution techniques to this day.

Early Naturally Occurring Chiral Amino Alcohols

The first chiral amino alcohols to be identified were isolated from natural sources, long before their structures were fully understood.

-

Ephedrine and Pseudoephedrine: In 1885, Japanese chemist Nagai Nagayoshi first isolated the active compound from the plant Ephedra vulgaris (Ma Huang), a traditional Chinese medicine used for centuries to treat asthma and bronchitis.[5][] This compound was the chiral amino alcohol, ephedrine. The industrial manufacture and medical use of ephedrine began in the 1920s, after its rediscovery and pharmacological investigation by Chen and Schmidt.[]

-

Adrenaline (Epinephrine): The first hormone to be isolated in pure form was the chiral amino alcohol adrenaline.[7] Between 1897 and 1901, John Jacob Abel at Johns Hopkins University and Jōkichi Takamine, a Japanese chemist working in New York, independently isolated this potent pressor agent from the adrenal glands.[7][8] Abel named his discovery "epinephrine," while Takamine patented his purified substance as "Adrenaline."[8] The correct structure was determined in the following years, and the first laboratory synthesis was achieved independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[8]

-

Phenylpropanolamine (Norephedrine): This chiral amino alcohol was first synthesized around 1910 and was introduced for medical use in the 1930s as a decongestant and appetite suppressant.[4]

These early discoveries highlighted the significant physiological effects of chiral amino alcohols and spurred further research into their synthesis and properties.

Evolution of Synthetic and Resolution Methodologies

The journey from isolating chiral amino alcohols from natural sources or resolving racemic mixtures through tedious crystallization to designing highly efficient asymmetric syntheses has been a long and innovative one.

Classical Resolution: Diastereomeric Salt Formation

For much of the 20th century, the primary method for obtaining enantiomerically pure amino alcohols was the resolution of a racemic mixture. The most common approach, pioneered by Pasteur, is the formation of diastereomeric salts.[4] This involves reacting the racemic amino alcohol (which is basic) with an enantiomerically pure chiral acid, such as tartaric acid.[9] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated.[4] The pure enantiomer of the amino alcohol is then recovered by treating the salt with a base.

dot

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Synthesis from the Chiral Pool

Another established strategy is to synthesize chiral amino alcohols from readily available, enantiomerically pure starting materials, often referred to as the "chiral pool." Natural amino acids are a common and cost-effective source. The carboxylic acid group of an amino acid can be reduced to an alcohol, yielding a chiral amino alcohol, without affecting the stereocenter.

Modern Asymmetric Synthesis

The late 20th and early 21st centuries have witnessed a revolution in asymmetric synthesis, with the development of powerful catalytic methods that can generate a desired enantiomer with high selectivity and efficiency. Several Nobel Prize-winning reactions have become mainstays in the synthesis of chiral amino alcohols.

-

Sharpless Asymmetric Aminohydroxylation: Developed by K. Barry Sharpless, this method allows for the direct conversion of an alkene to a vicinal amino alcohol in a highly regio- and enantioselective manner.[10][11] The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand and a stoichiometric nitrogen source.[10]

-

Noyori Asymmetric Hydrogenation: Ryoji Noyori developed catalysts based on ruthenium and chiral phosphine ligands (e.g., BINAP) for the asymmetric hydrogenation of ketones and imines.[1][12] The hydrogenation of an α-amino ketone, for example, can produce a chiral 1,2-amino alcohol with exceptional enantiomeric excess.[12]

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, developed by E.J. Corey, to mediate the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane.[13][14] This is a highly reliable and predictable method for producing chiral alcohols, which can be precursors to or components of chiral amino alcohols.

Quantitative Data on Synthetic Methods

The efficacy of different synthetic methods can be compared by examining their yields and enantioselectivities (expressed as enantiomeric excess, ee). The following tables summarize representative data for the synthesis of chiral amino alcohols using both classical and modern techniques.

Table 1: Synthesis of Chiral Amino Alcohols from the Chiral Pool

| Starting Material | Reducing Agent | Product | Yield (%) | Reference |

| L-Phenylalanine | Li/AlCl₃ | L-Phenylalaninol | 74.8 - 91.4 | [15][16] |

| L-Valine | LiAlH₄ | L-Valinol | 73 - 75 | [15] |

| Various Amino Acids | NaBH₄/I₂ | Corresponding Amino Alcohols | 80 - 98 | [15] |

| L-Valine | Borane-methyl sulfide (BMS) | L-Valinol | 80 - 85 | [17] |

Table 2: Asymmetric Synthesis of Chiral Amino Alcohols

| Reaction | Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |

| Sharpless Aminohydroxylation | Styrene | (DHQ)₂PHAL | (R)-2-amino-1-phenylethanol | 92 | >99 | [18] |

| Sharpless Aminohydroxylation | Ethyl Cinnamate | (DHQD)₂PHAL | Protected (2R,3S)-3-phenylisoserine | 90 | 99 | [10] |

| Noyori Hydrogenation | Acetophenone | RuCl₂--INVALID-LINK-- | (R)-1-Phenylethanol | 100 | 99 | [19] |

| Noyori Hydrogenation | Methyl 2,2-dimethyl-3-oxobutanoate | Ru(OCOCH₃)₂[(S)-BINAP] | Corresponding β-hydroxy ester | 99 | 96 | [20] |

| CBS Reduction | Acetophenone | (S)-Me-CBS catalyst | (S)-1-Phenylethanol | High | >95 | [13] |

| Cu-Catalyzed Hydroamination | Allylic Alcohol | Cu(OAc)₂-L1 complex | γ-Amino Alcohol | 84 | 99 | [18] |

Key Experimental Protocols

This section provides detailed experimental methodologies for some of the key synthetic and resolution techniques discussed.

Protocol 5.1: Classical Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol is a general procedure for the resolution of a racemic amine, such as 1-phenylethylamine, using (+)-tartaric acid.

-

Dissolution: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be applied to ensure complete dissolution.[9]

-

Amine Addition: Cautiously add 6.1 mL of the racemic amine to the tartaric acid solution over about one minute. The mixture will exotherm.[9]

-

Crystallization: Cork the flask and allow it to stand undisturbed at room temperature. Over time (e.g., until the next lab period), prism-shaped crystals of one of the diastereomeric salts will form.[9]

-

Isolation: Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.[9]

-

Liberation of Free Amine: Suspend the collected salt in approximately 20 mL of water. Slowly add a 50% sodium hydroxide solution until the salt dissolves and the solution is strongly basic (pH > 12).[9]

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent such as diethyl ether (3 x 20 mL).[9]

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The enantiomerically enriched amine can be further purified by distillation.[9]

Protocol 5.2: Synthesis of L-Phenylalaninol from L-Phenylalanine

This protocol describes the reduction of the amino acid L-phenylalanine to the corresponding amino alcohol.

-

Preparation of Sodium Salt: Add 50.0 g of L-phenylalanine to 32 mL of a 0.01 mol/mL sodium hydroxide solution. Stir at 60 °C for 20 minutes, then cool to crystallize the sodium salt. Filter and dry the product.[16]

-

Reaction Setup: To a flask containing 30 mL of anhydrous tetrahydrofuran (THF), add 1.80 g of AlCl₃. Then, slowly add 2.50 g of the prepared sodium L-phenylalanine.[16]

-

Activation: Maintain the temperature at 55 °C and stir for 1 hour, keeping the pH between 3 and 4.[16]

-

Reduction: Add 0.56 g of lithium chips and 10 mL of tert-butanol to the mixture. Increase the temperature to 65 °C and stir for another 1.5 hours.[16]

-

Workup: Remove the solvent under reduced pressure. Dissolve the remaining solid in 30 mL of 10% NaOH solution and stir for 3 hours at room temperature for hydrolysis.[16]

-

Isolation: Extract the product with an appropriate organic solvent, dry the organic layer, and remove the solvent to obtain L-phenylalaninol.

Protocol 5.3: Noyori Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example of a Noyori asymmetric hydrogenation to produce a chiral alcohol.

-

Catalyst Preparation: In a nitrogen-filled glovebox, charge a glass jar with a solution of acetylacetone (315 mmol) in ethanol (32.3 mL) that has been sparged with N₂ for 1 hour. Add RuCl₂[(R)-BINAP] (0.1 mol%).[1]

-

Hydrogenation: Seal the jar inside a Parr hydrogenation apparatus. Purge the bomb with H₂ gas and then pressurize to 1100 psi.[1]

-

Reaction: Place the apparatus in an oil bath at 30 °C and stir for 6 days.[1]

-

Isolation: Release the pressure and concentrate the reaction mixture in vacuo.[1]

-

Purification: Purify the product by distillation under reduced pressure to yield (R)-1-phenylethanol.[1]

Applications and Signaling Pathways

Chiral amino alcohols are not only synthetic targets but also play crucial roles in biological systems. Adrenaline (epinephrine), for example, is a key hormone in the "fight-or-flight" response, mediating its effects through a well-defined signaling pathway.

Adrenaline Signaling Pathway

Adrenaline exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of adrenaline to a β-adrenergic receptor initiates a signaling cascade that leads to the mobilization of glucose for energy.[]

dot

Caption: Adrenaline-mediated signaling for glucose mobilization.

Conclusion

The field of chiral amino alcohols has a rich history, from the foundational discoveries of stereochemistry to the elegant and powerful synthetic methods of today. For researchers and drug development professionals, a deep understanding of this history and the evolution of synthetic strategies is crucial for the design and creation of novel, effective, and safe therapeutic agents. The continued development of more efficient, selective, and sustainable methods for the synthesis of these vital compounds will undoubtedly remain a key focus of chemical research for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. chimia.ch [chimia.ch]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 11. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nobelprize.org [nobelprize.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 15. books.rsc.org [books.rsc.org]

- 16. jocpr.com [jocpr.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Commercial Availability and Synthetic Strategies for Enantiopure 1-Amino-3-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure 1-amino-3-methylbutan-2-ol, in both its (S) and (R) configurations, represents a critical chiral building block in the synthesis of complex pharmaceutical agents. Its vicinal amino alcohol motif is a key structural feature in numerous biologically active molecules, driving the demand for reliable sources and efficient synthetic methodologies. This technical guide provides a comprehensive overview of the commercial availability of this compound enantiomers and related chiral analogs. Furthermore, it details established experimental protocols for their synthesis and chiral resolution, offering valuable insights for researchers in drug discovery and development.

Commercial Availability

The commercial availability of this compound and its derivatives varies depending on the specific stereoisomer and whether it is the free base or a salt form. While the racemic mixture and its hydrochloride salt are readily available from several suppliers, the enantiopure forms, (S)-1-Amino-3-methylbutan-2-ol and (R)-1-Amino-3-methylbutan-2-ol, are offered by a more select group of vendors specializing in chiral intermediates. Closely related and often used as alternative chiral synthons are the isomers (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol) and (R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol), which are widely commercially available.

A summary of representative commercial suppliers and their offerings is presented in the tables below. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Availability of this compound and its Hydrochloride Salt

| Compound Name | CAS Number | Supplier(s) | Purity | Available Quantities |

| This compound | 17687-58-0 | Chemrio, ChemicalBook Suppliers | >97% | Gram to Kilogram |

| This compound hydrochloride | 25589-27-9 | Sigma-Aldrich, CymitQuimica | >95% | Milligram to Gram |

Table 2: Commercial Availability of Enantiopure this compound Isomers

| Compound Name | Supplier(s) | Notes |

| (S)-1-Amino-3-methylbutan-2-ol | EvitaChem | Listed as a research chemical. |

| (R)-1-Amino-3-methylbutan-2-ol | HANGZHOU LEAP CHEM CO., LTD. | Available for inquiry. |

Table 3: Commercial Availability of Related Enantiopure Amino Alcohols (Valinol Isomers)

| Compound Name | CAS Number | Supplier(s) | Purity | Price (Example) |

| (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol) | 2026-48-4 | Sigma-Aldrich, BLDpharm | >96% | ~$96.60 / 5g |

| (R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol) | 4276-09-9 | Sigma-Aldrich, CymitQuimica | >98% | ~$53.00 / 25g[1] |

Synthetic Strategies and Experimental Protocols

The synthesis of enantiopure this compound can be achieved through several strategic approaches, primarily categorized as asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer with high stereoselectivity. A common and effective method is the asymmetric reduction of the corresponding α-amino ketone, 1-amino-3-methylbutan-2-one. This transformation can be efficiently catalyzed by chiral metal complexes, such as those based on Ruthenium(II).

This protocol is a representative method based on established procedures for the asymmetric reduction of α-amino ketones.[2]

Objective: To synthesize enantiopure this compound via asymmetric transfer hydrogenation.

Materials:

-

1-Amino-3-methylbutan-2-one hydrochloride (1.0 eq)

-

[Ru(p-cymene)Cl₂]₂ (0.005 eq)

-

Chiral ligand (e.g., (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine) (0.01 eq)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral ligand in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 1-amino-3-methylbutan-2-one hydrochloride in the formic acid/triethylamine azeotrope.

-

Hydrogenation: Add the substrate solution to the pre-formed catalyst solution under an inert atmosphere. Stir the reaction mixture at 40°C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiopure this compound.

-

Chiral Analysis: The enantiomeric excess (ee) of the product should be determined using chiral HPLC or chiral Gas Chromatography (GC).

Caption: Asymmetric synthesis of enantiopure this compound.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers. This can be accomplished through various techniques, with diastereomeric salt formation and chiral chromatography being the most common.

This protocol outlines a general procedure for chiral resolution using a chiral acid.

Objective: To separate a racemic mixture of this compound.

Materials:

-

Racemic this compound (1.0 eq)

-

Chiral resolving agent (e.g., L-(+)-Tartaric acid or D-(-)-Tartaric acid) (0.5 eq)

-

Methanol or Ethanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Salt Formation: Dissolve the racemic this compound in methanol. In a separate flask, dissolve the chiral resolving agent in methanol. Slowly add the resolving agent solution to the amino alcohol solution with stirring.

-

Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt. The crystallization can be initiated by adding a seed crystal or by slow evaporation of the solvent.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol and then with diethyl ether.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with 1 M NaOH to a pH > 10.

-

Extraction: Extract the liberated enantiopure amino alcohol with DCM (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiopure this compound.

-

Analysis: Determine the enantiomeric excess of the product and the mother liquor by chiral HPLC or GC to assess the efficiency of the resolution. The other enantiomer can be recovered from the mother liquor.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications in Drug Development

Enantiopure 1,2-amino alcohols are invaluable chiral building blocks in the pharmaceutical industry.[2] Their utility stems from their ability to introduce stereocenters with high fidelity, which is crucial for the development of single-enantiomer drugs that often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

(S)-1-Amino-3-methylbutan-2-ol and its analogs are reported as key intermediates in the synthesis of drugs targeting neurological disorders.[3] The amino and hydroxyl groups provide versatile handles for further chemical modifications, allowing for their incorporation into a wide range of molecular scaffolds. They can serve as precursors for chiral ligands used in asymmetric catalysis or as chiral auxiliaries to control the stereochemical outcome of synthetic transformations.

Conclusion

While the direct commercial availability of enantiopure (S)- and (R)-1-amino-3-methylbutan-2-ol is somewhat limited to specialized suppliers, their significance as chiral synthons has led to the development of robust synthetic and resolution methodologies. The protocols outlined in this guide, based on analogous and well-established chemical transformations, provide a solid foundation for researchers and drug development professionals to access these valuable chiral building blocks. The continued exploration of more efficient and scalable synthetic routes will undoubtedly further facilitate their application in the discovery and development of novel therapeutics.

References

In-Depth Technical Guide: Safety and Handling of 1-Amino-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Amino-3-methylbutan-2-ol (CAS: 17687-58-0), a chiral amino alcohol used as an intermediate in organic synthesis and pharmaceutical development. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Boiling Point | 186.8 ± 13.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 66.8 ± 19.8 °C | [1] |

| Appearance | Liquid (at room temperature) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its corrosive effects on skin and eyes.[3][4] The toxicological properties have not been fully investigated, and it should be handled with care.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3][4] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |

Note: Classifications for isomers like 2-Amino-3-methyl-1-butanol and 1-Amino-2-methylbutan-2-ol also indicate risks of severe skin burns and eye damage.[4][5][6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Use only non-sparking tools.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][4]

-

Avoid contact with skin and eyes.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Store locked up.

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are the primary defenses against exposure.

-

Engineering Controls : Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation.[4]

-

Eye/Face Protection : Wear tight-sealing safety goggles and a face shield.[4]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] Immediately change contaminated clothing.[3]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

First Aid Measures

In case of exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to the attending medical professional.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards : The substance is a flammable liquid and vapor.[3] Containers may explode when heated.[4] Thermal decomposition can release irritating gases and vapors, such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions : Evacuate the danger area. Do not breathe vapors or aerosols. Avoid substance contact.[3] Ensure adequate ventilation and eliminate all ignition sources.

-

Environmental Precautions : Do not let the product enter drains, as there is a risk of explosion.[3]

-

Containment and Cleanup : Cover drains.[3] Absorb the spill with inert, non-combustible material (e.g., Chemizorb®, sand, earth) and collect for disposal in a suitable, closed container.[3][4]

Generalized Experimental Workflow

While specific experimental protocols are project-dependent, a generalized workflow for handling this compound should follow a structured safety-first approach.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Do not mix with other waste. Leave chemicals in their original containers and handle uncleaned containers as you would the product itself. Contact a licensed professional waste disposal service.

References

- 1. aksci.com [aksci.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US20240352034A1 - Hydroxypyridoxazepines as nrf2 activators - Google Patents [patents.google.com]

- 5. 1-Bromo-3-methylbutan-2-ol|Research Chemical [benchchem.com]

- 6. CN108137606B - Short-acting benzodiazepine derivatives, method for the production thereof and use thereof - Google Patents [patents.google.com]

The Biological Crossroads: A Technical Guide to the Significance of Vicinal Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

The vicinal amino alcohol moiety, a fundamental structural motif characterized by amino and hydroxyl groups on adjacent carbon atoms, stands as a critical crossroads in biological systems. Its prevalence in a vast array of natural products, pharmaceuticals, and signaling molecules underscores its profound importance in cellular communication, enzyme regulation, and therapeutic intervention. This in-depth technical guide explores the core biological significance of vicinal amino alcohols, offering a comprehensive overview for researchers, scientists, and drug development professionals. We delve into their diverse roles, from the intricate signaling cascades governed by sphingolipids to their targeted inhibition of key enzymes and receptors that have paved the way for blockbuster drugs. This guide provides quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of complex biological pathways and workflows to facilitate a deeper understanding of this vital chemical entity.

Core Biological Roles and Significance

Vicinal amino alcohols are integral to a multitude of biological functions, primarily categorized by their roles as signaling molecules, components of blockbuster pharmaceuticals, and versatile chiral building blocks in organic synthesis.

Signaling Hubs: The Sphingolipid Rheostat

At the heart of cellular signaling lies sphingosine, a C18 vicinal amino alcohol that forms the backbone of sphingolipids. The dynamic interplay between sphingosine, its phosphorylated form sphingosine-1-phosphate (S1P), and ceramide constitutes the "sphingolipid rheostat," a critical determinant of cell fate.

-

Sphingosine and Ceramide: These molecules generally promote pro-apoptotic and anti-proliferative signals. Sphingosine, for instance, is a known inhibitor of Protein Kinase C (PKC), a key enzyme in various signal transduction pathways.

-

Sphingosine-1-Phosphate (S1P): Conversely, S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration by acting as a ligand for a family of G protein-coupled receptors (S1PRs).

The balance between these molecules is tightly regulated by enzymes such as sphingosine kinases (SphK), which phosphorylate sphingosine to S1P, and S1P phosphatases, which reverse this process. Dysregulation of the sphingolipid rheostat is implicated in numerous diseases, including cancer and inflammatory disorders, making the enzymes involved attractive therapeutic targets.

Therapeutic Cornerstones: Vicinal Amino Alcohols in Medicine

The vicinal amino alcohol motif is a privileged scaffold in medicinal chemistry, forming the pharmacophore of numerous widely-prescribed drugs.

-

β-Adrenergic Receptor Blockers (Beta-Blockers): A cornerstone in the management of cardiovascular diseases, many beta-blockers, such as propranolol and labetalol, feature a vicinal amino alcohol side chain. This structural element is crucial for their binding to β-adrenergic receptors, leading to the modulation of heart rate, blood pressure, and cardiac output.

-

HIV Protease Inhibitors: In the fight against HIV/AIDS, vicinal amino alcohol-containing molecules like ritonavir have been pivotal. Ritonavir is a potent inhibitor of the HIV protease, an enzyme essential for the maturation of the virus. Its vicinal amino alcohol core mimics the transition state of the natural substrate, leading to effective competitive inhibition.

Quantitative Bioactivity Data

To facilitate a comparative understanding of the biological potency of representative vicinal amino alcohols, the following tables summarize key quantitative data from the literature.

| Compound/Drug | Target | Bioactivity Metric | Value | Experimental Conditions |

| Propranolol | β1-Adrenergic Receptor | Ki | ~8 ng/mL | In vitro β-adrenoceptor binding to rat parotid membranes in the presence of pooled human plasma.[1] |

| β2-Adrenergic Receptor | Ki | ~8 ng/mL | In vitro β-adrenoceptor binding to rat reticulocyte membranes in the presence of pooled human plasma.[1] | |

| Labetalol | α1-Adrenergic Receptor | Antagonism Ratio (β:α) | 3:1 (oral), 6.9:1 (IV) | In vivo studies in humans.[2] |

| β-Adrenergic Receptors | Potency vs. Propranolol | ~1/4 as potent | In vivo experiments in animals and humans.[3] | |

| Ritonavir | HIV-1 Protease | EC50 | 0.022-0.13 µM | Antiviral activity assays.[4][5][6] |

| HIV-2 Protease | EC50 | 0.16 µM | Antiviral activity assays.[4][5][6] | |

| HIV-1 Protease | Ki | 0.36 nM | In vitro competitive inhibition assay with purified enzyme.[5] | |

| HIV-2 Protease | Ki | 3.7 nM | In vitro competitive inhibition assay with purified enzyme.[5] | |

| Sphingosine | Protein Kinase C (PKC) | IC50 | ~10-20 µM | In vitro kinase assays, dependent on assay conditions.[7] |

| Protein Kinase C (PKC) | IC50 | 300 µM | Histone III-S phosphorylation assay with PKC extracted from VSM cells.[8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of vicinal amino alcohols.

Protein Kinase C (PKC) Inhibition Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based assay to determine the inhibitory activity of a compound against Protein Kinase C.

Principle: A specific PKC substrate peptide is pre-coated onto a microplate. Active PKC phosphorylates the substrate in the presence of ATP. A phospho-specific antibody detects the phosphorylated substrate, which is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric signal. The signal intensity is inversely proportional to the inhibitory activity of the test compound.[9]

Materials:

-

PKC substrate-coated microplate

-

Purified active PKC enzyme

-

Kinase Assay Dilution Buffer

-

Test compound (e.g., Sphingosine)

-

ATP solution

-

Phospho-specific substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Wash Buffer (e.g., TBST)

-

Microplate reader

Procedure:

-

Plate Preparation: Soak the wells of the PKC substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Dilution Buffer.

-

Kinase Reaction Setup:

-

Add 30 µL of the purified active PKC enzyme preparation to each well.

-

Add the diluted test compound or vehicle control to the wells.

-

Incubate the plate for 10-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for substrate phosphorylation.

-

Detection:

-

Terminate the reaction by washing the wells with Wash Buffer.

-

Add 50 µL of a phospho-specific substrate antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells and add 50 µL of an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Wash the wells and add TMB substrate. Allow color to develop (15-30 minutes).

-

Add a stop solution to terminate the reaction.

-

-

Data Acquisition: Immediately measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for β-adrenergic receptors.

Principle: This assay measures the ability of an unlabeled test compound (e.g., propranolol) to compete with a radiolabeled ligand (e.g., ³H-Dihydroalprenolol) for binding to β-adrenergic receptors in a membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.[10][11][12][13]

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest

-

Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol)

-

Unlabeled test compound (e.g., Propranolol)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Cell harvester

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor in cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash and resuspend the membrane pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., 10 µM propranolol).

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Quickly wash the filters with ice-cold wash buffer.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes are essential for a clear understanding of the roles of vicinal amino alcohols. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Signaling Pathways

Experimental Workflow

Conclusion

The vicinal amino alcohol motif is a cornerstone of modern biology and medicine. Its fundamental role in cellular signaling, exemplified by the sphingolipid rheostat, and its prevalence in a wide range of clinically successful drugs, highlight its immense biological significance. For researchers and drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and the experimental methodologies used to study these compounds is paramount. The quantitative data, detailed protocols, and visual pathway representations provided in this guide serve as a valuable resource to navigate the complex and fascinating world of vicinal amino alcohols, and to inspire the development of the next generation of therapeutics targeting the biological crossroads they represent.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]